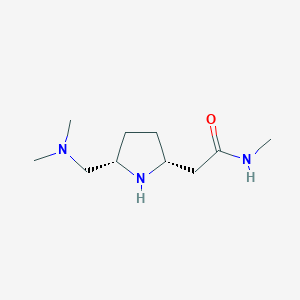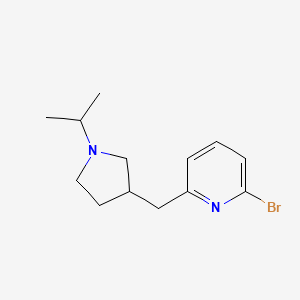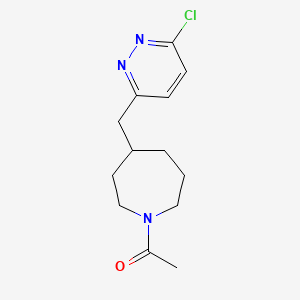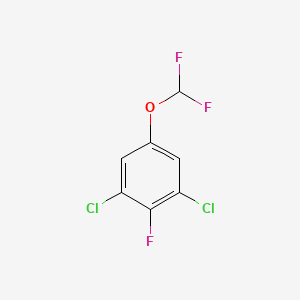
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene
Übersicht
Beschreibung
“1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a difluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the searched resources. It’s known that this compound has a molecular weight of 231 g/mol .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene, as part of the fluorobenzenes family, is increasingly recognized in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes, due to their reduced π-electron density, bind weakly to metal centers. This property allows them to serve as non-coordinating solvents or easily displaced ligands in various chemical reactions. These compounds demonstrate significant chemical inertness, but can undergo C-H and C-F bond activation reactions using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy
Mass-analyzed threshold ionization (MATI) spectroscopy has been applied to study the ionic properties of radical cations of similar halogenated benzenes, including 1,3-dichloro-2-fluorobenzene. This study helps understand the electronic ground state and vibrational modes of such compounds, with the aid of quantum chemical calculations (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Electrochemical Studies
The electrochemical fluorination of aromatic compounds like this compound has been studied extensively. This process involves various reactions, including cathodic dehalogeno-defluorination and anodic fluorination, which contribute to the understanding of the reaction mechanisms and the production of halogenated and fluorinated compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996; Momota, Kato, Morita, & Matsuda, 1994; Momota, Horio, Kato, Morita, & Matsuda, 1995).
Biodegradation
The biodegradation of difluorobenzenes, which includes compounds like this compound, has been investigated. A microbial strain identified as Labrys portucalensis was found capable of degrading fluorobenzene and its derivatives, providing insights into environmental remediation and the microbial metabolism of halogenated compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPOOGZOAVDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




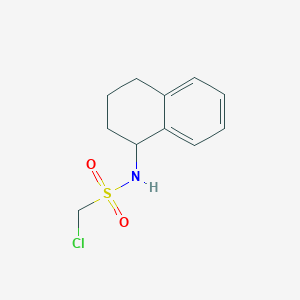
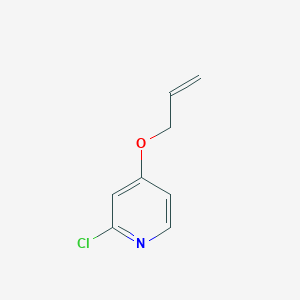
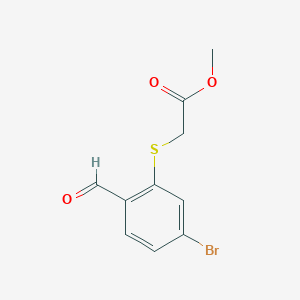
![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
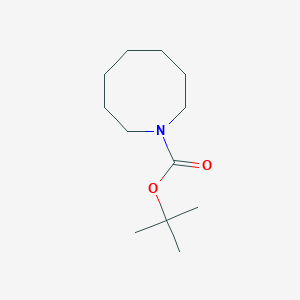
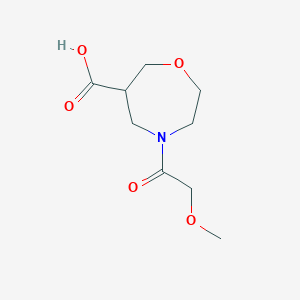
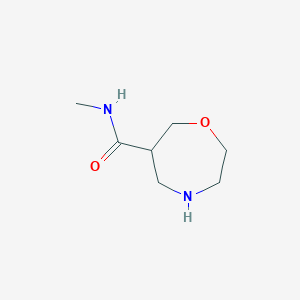

![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)

